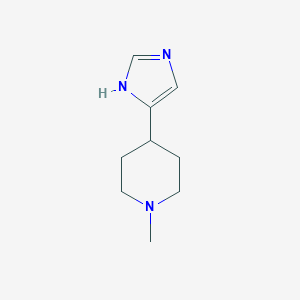

4-(1h-Imidazol-4-yl)-1-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-7-11-9/h6-8H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMVDGQVXYJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547849 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-44-1 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine

This guide provides a comprehensive framework for the structural elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the absence of a complete public repository of its experimental spectroscopic data, this document serves as a predictive and instructional manual. It synthesizes established principles of analytical chemistry and spectroscopic data from analogous structures to outline a robust, self-validating workflow for confirming the molecule's constitution and connectivity.

The methodologies described herein are grounded in foundational analytical techniques, ensuring that a researcher following this guide can confidently ascertain the structure of a synthesized sample of this compound.

Molecular Structure Overview and Elucidation Strategy

The target molecule, this compound, is comprised of two key heterocyclic systems: a piperidine ring and an imidazole ring, linked at the 4-position of both rings. The piperidine nitrogen is methylated.

Our strategy for structural elucidation is multi-faceted, relying on the synergistic application of several key analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework and establish connectivity. This includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

The workflow is designed to be sequential and confirmatory, where the insights from one technique build upon and validate the findings of the previous one.

Figure 1: A generalized workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry: Confirming Molecular Identity

Objective: To determine the molecular weight and deduce the elemental formula of the title compound.

Methodology: High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which minimizes fragmentation and preserves the molecular ion.

Expected Results:

The molecular formula for this compound is C₉H₁₅N₃. The expected monoisotopic mass would be approximately 165.1266 g/mol . HRMS analysis should yield a high-resolution mass that corresponds to this value within a few parts per million (ppm), confirming the elemental composition. The ESI spectrum, run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.1344.

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₅N₃ |

| Monoisotopic Mass | 165.1266 u |

| [M+H]⁺ (HRMS) | 166.1344 m/z |

Infrared (IR) Spectroscopy: Functional Group Analysis

Objective: To identify the key functional groups present in the molecule, which will corroborate the proposed structure.

Methodology: A sample of the purified compound would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Imidazole) | 3100 - 3400 | Broad, Medium | Characteristic of the N-H bond in the imidazole ring.[1] |

| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium | Associated with the C-H bonds of the imidazole ring.[1] |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong | From the methylene and methyl groups of the piperidine ring. |

| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium | A key vibration of the imidazole ring system.[1] |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium-Strong | Corresponding to the C-N bonds of the tertiary amine in the piperidine ring. |

The presence of these characteristic bands would provide strong evidence for the presence of both the imidazole and the N-methylpiperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms.

4.1. Sample Preparation Protocol

-

Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

4.2. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information about the chemical environment and connectivity of the protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (Imidazole) | ~7.5 - 8.0 | s | 1H | The proton at the 2-position of the imidazole ring is typically downfield due to the electron-withdrawing effect of the two nitrogen atoms.[1] |

| H-5 (Imidazole) | ~6.8 - 7.2 | s | 1H | The proton at the 5-position of the imidazole ring. |

| Piperidine Protons (axial & equatorial) | ~1.5 - 3.0 | m | 9H | The protons on the piperidine ring will appear as a series of complex multiplets. The protons alpha to the nitrogen (positions 2 and 6) will be the most downfield of this group. |

| N-CH₃ (Piperidine) | ~2.2 - 2.5 | s | 3H | The methyl group attached to the piperidine nitrogen will appear as a sharp singlet.[2] |

| N-H (Imidazole) | ~11.0 - 13.0 | br s | 1H | The imidazole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O.[3] |

4.3. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 (Imidazole) | ~135 - 140 | The carbon between the two nitrogen atoms in the imidazole ring is significantly deshielded. | | C-4 (Imidazole) | ~115 - 125 | The carbon atom of the imidazole ring attached to the piperidine ring. | | C-5 (Imidazole) | ~110 - 120 | The remaining sp² hybridized carbon of the imidazole ring. | | C-2, C-6 (Piperidine) | ~55 - 60 | The carbon atoms adjacent to the nitrogen in the piperidine ring. | | C-4 (Piperidine) | ~35 - 40 | The carbon atom of the piperidine ring attached to the imidazole ring. | | C-3, C-5 (Piperidine) | ~30 - 35 | The remaining methylene carbons of the piperidine ring. | | N-CH₃ (Piperidine) | ~45 - 50 | The carbon of the N-methyl group. |

4.4. 2D NMR Spectroscopy: Connecting the Pieces

To definitively connect the protons and carbons and confirm the overall structure, a series of 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We would expect to see correlations between the adjacent protons on the piperidine ring, confirming the ring structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated carbons in both the piperidine and imidazole rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:

-

The N-CH₃ protons to the C-2 and C-6 carbons of the piperidine ring.

-

The H-5 proton of the imidazole ring to the C-4 of the piperidine ring, and vice-versa, which would be the definitive link between the two ring systems.

-

Figure 2: Key predicted HMBC correlations for linking the core fragments of the molecule.

Conclusion: A Self-Validating Structural Proof

By systematically applying the analytical techniques outlined in this guide, a complete and unambiguous structural elucidation of this compound can be achieved. The convergence of data from HRMS, IR, and a full suite of NMR experiments provides a self-validating system. The molecular formula from mass spectrometry is confirmed by the count of unique carbons and protons in the NMR spectra. The functional groups identified by IR spectroscopy are consistent with the chemical environments observed in the NMR data. Finally, the precise connectivity established through 2D NMR experiments serves as the definitive proof of the proposed structure.

This comprehensive approach ensures the scientific integrity of the structural assignment, providing a high degree of confidence for researchers and professionals in the field of drug discovery and development.

References

-

PubChem. N-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-yl)-1-methylpiperidine

Introduction: Unveiling a Heterocycle of Interest

In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, molecules that amalgamate multiple heterocyclic scaffolds are of particular interest, offering a rich three-dimensional architecture for nuanced interactions with biological targets. 4-(1H-Imidazol-4-yl)-1-methylpiperidine is one such molecule, integrating the ionizable and hydrogen-bonding capabilities of an imidazole ring with the saturated, conformationally flexible piperidine core. The N-methylation of the piperidine ring further refines its basicity and lipophilicity, critical determinants of its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Inferred Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure. The key physicochemical properties are a direct consequence of the molecule's constituent functional groups and their spatial arrangement.

| Property | Value (Estimated) | Rationale |

| Molecular Formula | C₁₀H₁₇N₃ | Derived from structural analysis. |

| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |

| CAS Number | Not Assigned | As of the latest search, a specific CAS number for this isomer has not been indexed in major chemical databases. Researchers should verify this status upon synthesis. |

Ionization and pKa: The Key to pH-Dependent Behavior

The ionization state of a drug molecule is a paramount factor influencing its solubility, permeability, and target engagement. This compound possesses two basic nitrogen centers: the tertiary amine of the 1-methylpiperidine ring and the imidazole ring.

Estimated pKa Values:

-

pKa₁ (1-methylpiperidine nitrogen): ~10.0 - 10.5

-

pKa₂ (imidazole nitrogen): ~6.5 - 7.0

Causality Behind the Estimates:

The basicity of the 1-methylpiperidine nitrogen is anticipated to be in line with that of N-methylpiperidine itself, which has an experimental pKa of approximately 10.08[1][2][3]. The alkyl substituent (the imidazole-containing moiety) on the piperidine ring is not expected to exert a strong electronic effect on the nitrogen's basicity.

The imidazole ring is amphoteric, but in a biological context, its basicity is more relevant. The pKa of the conjugate acid of imidazole is approximately 7.0[4][5][6]. The linkage to the piperidine ring at the 4-position is not predicted to significantly alter the electronic environment of the imidazole ring nitrogens.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa values of this compound.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

Materials:

-

This compound (as a hydrochloride salt or free base)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 20-40 mL of high-purity water. If the compound is a hydrochloride salt, it will be titrated with NaOH. If it is the free base, it will be titrated with HCl.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette to dispense the titrant into the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value(s) can be determined from the midpoint of the buffer region(s) of the curve. For more accurate determination, a first or second derivative plot can be used to identify the equivalence point(s), and the pKa is the pH at half the volume to the equivalence point.

Diagram of pKa Determination Workflow

Caption: Experimental workflow for LogP determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. It can be assessed under both kinetic and thermodynamic conditions.

Estimated Aqueous Solubility: Moderately soluble, with solubility being pH-dependent. Higher solubility is expected at pH values below the pKa of the imidazole and piperidine nitrogens.

Experimental Protocol for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of the compound and is considered more representative of the true solubility.[7][8][9]

Materials:

-

Solid this compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Thermomixer or shaking incubator

-

Filtration unit (e.g., 0.45 µm syringe filters)

-

HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials and place them in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Result: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.

Structural Elucidation and Confirmation

The definitive identification and purity assessment of a newly synthesized batch of this compound requires a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the imidazole and piperidine rings, as well as the N-methyl group. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.[10][11][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[14][15][16][17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups. Characteristic vibrational bands for N-H stretching in the imidazole ring, C-H stretching of the aliphatic piperidine and methyl groups, and C=N and C=C stretching within the imidazole ring would be expected.[19][20][21][22][23]

Conclusion: A Foundation for Further Investigation

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, offering scientifically grounded estimations and robust experimental protocols for their determination. The interplay of its two basic centers suggests a pronounced pH-dependent behavior, which will be a critical consideration in its handling, formulation, and biological evaluation. The moderate lipophilicity points towards a potential for good membrane permeability, a desirable trait for drug candidates. The provided methodologies for pKa, LogP, and solubility determination, alongside spectroscopic characterization techniques, equip researchers with the necessary tools to rigorously characterize this molecule. A thorough understanding of these fundamental properties is the essential first step in unlocking the full therapeutic potential of this and other novel chemical entities.

References

-

ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Global Banking & Finance Review. Mass Spectrometer System Offers Solution for Small Molecule Identification and Characterization. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

PubChem. Imidazole. [Link]

-

ACS Publications. Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Link]

-

PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Bioanalysis Zone. Small molecule analysis using MS. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

University of Gothenburg. Small molecule-NMR. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

La Trobe University. Small Molecule Structure Characterisation. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

-

ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Wikidata. N-methylpiperidine. [Link]

-

Wikipedia. Imidazole. [Link]

-

ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]

-

PubMed. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. [Link]

-

PubChem. N-Methylpiperidine. [Link]

-

ResearchGate. FTIR spectra of Imidazole.. [Link]

-

ResearchGate. Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes.. [Link]

-

PrepChem.com. Synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]-piperidine. [Link]

-

SpringerLink. Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

-

Wikipedia. 1-Methylpiperidine. [Link]

-

NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models. [Link]

Sources

- 1. N-methylpiperidine - Wikidata [wikidata.org]

- 2. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 3. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. azolifesciences.com [azolifesciences.com]

- 12. Small molecule-NMR | University of Gothenburg [gu.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. globalbankingandfinance.com [globalbankingandfinance.com]

- 15. zefsci.com [zefsci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 22. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on the Biological Activity of 4-(1H-Imidazol-4-yl)-1-methylpiperidine

Introduction

4-(1H-Imidazol-4-yl)-1-methylpiperidine is a heterocyclic compound featuring a piperidine ring substituted with an imidazole moiety. This scaffold is of significant interest in medicinal chemistry due to the versatile role of the imidazole ring in biological systems, acting as a key component in various endogenous molecules like the amino acid histidine and the neurotransmitter histamine. The unique structural characteristics of this compound and its derivatives have positioned them as valuable probes and potential therapeutic agents, primarily targeting the histamine H3 receptor. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and outlining key experimental protocols for its characterization.

Core Biological Target: The Histamine H3 Receptor

The primary biological target of this compound and its analogues is the histamine H3 receptor.[1][2][3] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. The imidazole ring of this compound is crucial for its interaction with the H3 receptor, mimicking the endogenous ligand histamine.

The modulation of the H3 receptor by ligands can result in two distinct outcomes:

-

Agonism: Activation of the receptor, leading to the inhibition of neurotransmitter release.

-

Antagonism/Inverse Agonism: Blockade of the receptor's constitutive activity, resulting in an increased release of neurotransmitters.

Derivatives of the 4-(1H-imidazol-4-ylmethyl)piperidine scaffold have been developed as both potent and selective H3 receptor agonists and antagonists.[1][2] The specific functional outcome is determined by the nature of the substituents on the piperidine and imidazole rings.

Signaling Pathway

The histamine H3 receptor couples to the Gi/o family of G proteins. Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating a downstream signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

Caption: Agonist-induced signaling cascade of the Histamine H3 receptor.

Experimental Characterization of Biological Activity

To thoroughly characterize the biological activity of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the histamine H3 receptor.

-

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) from the H3 receptor in a membrane preparation.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) or inhibitory constant (KB) of the compound.

-

Principle: This assay measures the activation of G proteins by the H3 receptor. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Experimental Protocol:

-

Membrane Preparation: Use the same membrane preparation as in the binding assay.

-

Assay Buffer: Use a buffer containing GDP to allow for nucleotide exchange upon receptor activation.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS. To test for antagonistic activity, incubate with a fixed concentration of a known H3 agonist (e.g., histamine) and varying concentrations of the test compound.

-

Separation and Quantification: Similar to the radioligand binding assay, separate bound from free [35S]GTPγS and quantify the radioactivity.

-

Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax. For antagonists, perform a Schild analysis to determine the KB.

Table 1: Representative In Vitro Data for H3 Receptor Ligands

| Compound | Receptor Binding (Ki, nM) | Functional Activity (EC50/KB, nM) |

| Histamine | 5 | 10 (EC50) |

| 4-(1H-Imidazol-4-ylmethyl)piperidine | 15 | 30 (EC50) |

| Thioperamide (Antagonist) | 2 | 5 (KB) |

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the in vitro characterization of H3 receptor ligands.

In Vivo Models

The therapeutic potential of modulating the H3 receptor spans several neurological and psychiatric disorders.[4] The choice of in vivo model depends on the intended therapeutic application.

1. Animal Models of Cognition

-

Objective: To evaluate the cognitive-enhancing effects of H3 receptor antagonists.

-

Models:

-

Novel Object Recognition Test: Assesses learning and memory in rodents.

-

Morris Water Maze: Evaluates spatial learning and memory.

-

2. Models of Sleep-Wake Regulation

-

Objective: To assess the wake-promoting effects of H3 receptor antagonists.

-

Model:

-

EEG/EMG Recordings: In freely moving animals to monitor changes in sleep-wake architecture.

-

Beyond the Histamine H3 Receptor

While the primary focus has been on the histamine H3 receptor, the imidazole-piperidine scaffold has shown activity at other targets, suggesting the potential for polypharmacology or the development of selective ligands for other targets.

-

Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition: Certain derivatives of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine have been identified as potent and selective NHE-1 inhibitors, with potential applications in cardiovascular diseases.[5]

-

Anti-Inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting NO and TNF-α production in macrophages.[6]

-

c-Myc Inhibition: A benzimidazole derivative containing a piperidine moiety has been discovered as a c-Myc inhibitor with potential applications in lung cancer therapy.[7]

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives can be achieved through various synthetic routes.[8] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, the replacement of the imidazole ring with a piperidine moiety has been shown to differentially affect the potency of histamine H3-receptor antagonists.[9]

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant biological activity, primarily as modulators of the histamine H3 receptor. The detailed experimental protocols and strategic workflows outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this important class of compounds. Further exploration of their activity at other biological targets may unveil novel therapeutic applications.

References

-

Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

-

Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

-

Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M. P. B., & Timmerman, H. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]

-

Stark, H., et al. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. Bioorganic & Medicinal Chemistry Letters, 8(16), 2263-2268. [Link]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

-

MySkinRecipes. (n.d.). 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE. Retrieved from [Link]

-

Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50. [Link]

-

Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

-

Wang, C., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(12), 856-866. [Link]

Sources

- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE [myskinrecipes.com]

- 5. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]

- 9. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1h-Imidazol-4-yl)-1-methylpiperidine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-(1h-Imidazol-4-yl)-1-methylpiperidine

Introduction

This compound is a heterocyclic small molecule belonging to the imidazole and piperidine derivative classes. Its core structure, 4-[(1H-imidazol-4-yl)methyl]piperidine, is a well-established pharmacophore known to interact with histamine receptors. The addition of a methyl group to the piperidine nitrogen fundamentally alters its pharmacological profile, positioning it and its derivatives as critical tools for neuroscience research and as scaffolds in drug discovery programs. This guide provides an in-depth analysis of its primary mechanism of action, explores potential off-target activities, and presents detailed experimental protocols for its characterization.

Primary Mechanism of Action: Histamine H3 Receptor Antagonism

The principal mechanism of action for this compound and its closely related analogs is the antagonism of the histamine H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems.

The Role of the Histamine H3 Receptor

As an autoreceptor , the H3R is located on histaminergic neurons and its activation by histamine provides a negative feedback signal, inhibiting further synthesis and release of histamine. As a heteroreceptor , it is found on a wide variety of non-histaminergic neurons, where its activation inhibits the release of other crucial neurotransmitters, including:

-

Acetylcholine

-

Norepinephrine

-

Dopamine

-

Serotonin

This widespread modulatory role makes the H3R an attractive target for treating neurological and cognitive disorders.

From Agonist to Antagonist: A Structural Insight

Interestingly, the parent scaffold, 4-[(1H-imidazol-4-yl)methyl]piperidine, is a potent H3R agonist .[3] The transformation from agonist to antagonist is achieved by substituting the piperidine ring with lipophilic functional groups. The N-methyl group on this compound contributes to this antagonistic profile by introducing a key lipophilic element, which is a common requirement for H3R antagonism.

Signaling Pathway Interruption

The H3R is constitutively active and couples to the Gi/o family of G proteins. Agonist binding stabilizes the active conformation, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of voltage-gated Ca2+ channels.

As an antagonist (or more accurately, an inverse agonist, given the receptor's constitutive activity), this compound binds to the H3R but does not activate it. Instead, it blocks the binding of the endogenous agonist (histamine) and reduces the receptor's basal activity. This action disinhibits the presynaptic neuron, leading to an enhanced release of histamine and other neurotransmitters modulated by H3 heteroreceptors.

Caption: A logical workflow for in vitro characterization of this compound.

Protocol 3: Cytochrome P450 Inhibition Assay

Objective: To assess the potential for drug-drug interactions by measuring the inhibition of CYP2D6.

Methodology: Fluorometric assay using human liver microsomes.

Step-by-Step Protocol:

-

Reagents: Obtain pooled human liver microsomes (HLMs) and a fluorogenic probe substrate for CYP2D6 (e.g., AMMC).

-

Assay Setup: In a black 96-well plate, pre-incubate HLMs with serial dilutions of the test compound. Include a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of the probe substrate and an NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Fluorescence Reading: Read the fluorescence of the metabolized product on a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percent inhibition relative to vehicle controls and plot against the log concentration of the test compound to determine the IC50 value.

Causality Check: This assay directly quantifies a critical ADME (Absorption, Distribution, Metabolism, and Excretion) property, providing essential data for assessing the compound's drug development potential.

Summary and Future Directions

This compound functions primarily as a histamine H3 receptor antagonist. Its mechanism involves blocking the constitutive and agonist-induced activity of this presynaptic Gi/o-coupled receptor, thereby increasing the release of histamine and other key neurotransmitters in the brain. While this makes it a valuable pharmacological tool, its development into a therapeutic agent is challenged by potential off-target activities and a high propensity for CYP450 enzyme inhibition, a known liability of the imidazole scaffold.

Future research should focus on structural modifications to the this compound scaffold to enhance selectivity for the H3 receptor and mitigate CYP inhibition. By systematically exploring the structure-activity and structure-liability relationships, it may be possible to develop next-generation H3R antagonists with an improved safety and efficacy profile for the treatment of various neurological disorders.

References

-

Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Jr, Anthes, J. C., Williams, S. M., Wu, R. L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]

- Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks.

- EvitaChem. 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253). EvitaChem.

-

Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M. P. B., & Timmerman, H. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]

-

Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

-

Stark, H., Krause, M., Kalden, M., Schunack, W., Ligneau, X., Arrang, J. M., Ganellin, C. R., & Schwartz, J. C. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. Bioorganic & Medicinal Chemistry Letters, 8(16), 2263–2268. [Link]

-

Krause, M., Stark, H., & Schunack, W. (1997). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(9), 263–268. [Link]

-

PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

-

Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648–657. [Link]

-

Sforza, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6619. [Link]

-

Trabanco, A. A., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 146–149. [Link]

-

Trabanco, A. A., et al. (2005). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective δ-opioid agonists. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(3), M1453. [Link]

-

Hudson, A. L., et al. (2001). The effect of 1-(4,5-dihydro-1H-imidazol-2-yl) isoquinoline on monoamine release and turnover in the rat frontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(3), 229–235. [Link]

-

Jacobson, M. A., et al. (2010). The M1 Muscarinic Receptor Allosteric Agonists AC-42 and 1-[1'-(2-Methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one Bind to a Unique Site Distinct from the Acetylcholine Orthosteric Site. ResearchGate. [Link]

-

Di Pietro, O., et al. (2003). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 46(13), 2695–2705. [Link]

-

D'Agostino, G., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 399–405. [Link]

-

Carlsen, M., & Staerk, D. (2023). Muscarinic Agonists. StatPearls. [Link]

-

Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157–3161. [Link]

-

Nakamura, J., et al. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]. The Japanese Journal of Antibiotics, 35(6), 1629–1648. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

-

Ulen, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(15), 2294–2307. [Link]

Sources

- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

potential therapeutic targets of 4-(1h-Imidazol-4-yl)-1-methylpiperidine

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(1H-Imidazol-4-yl)-1-methylpiperidine

Introduction

This compound is a small molecule featuring a distinct combination of a 4-substituted imidazole ring and an N-methylated piperidine core. While not extensively characterized in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, suggesting a rich, albeit unexplored, pharmacological potential. The imidazole moiety is a cornerstone of histamine's structure, and the N-methylpiperidine scaffold is a classic feature in ligands for muscarinic acetylcholine receptors. This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining a logical progression from computational prediction to rigorous in vitro validation to identify and characterize its potential therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic value of this and structurally related compounds.

Part 1: Physicochemical Characterization and In Silico Target Prediction

Before embarking on extensive in vitro screening, a foundational understanding of the molecule's properties and likely target classes is essential. This initial phase focuses on computational and theoretical analysis to guide subsequent experimental design.

Physicochemical Profile Prediction

A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are intrinsically linked to its physicochemical characteristics. Standard computational models can provide valuable early insights.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~165.24 g/mol | Favorable; adheres to Lipinski's Rule of Five (<500 Da) for oral bioavailability. |

| cLogP | ~0.5 - 1.5 | Indicates good aqueous solubility and a balance of hydrophilicity/lipophilicity, suggesting potential for good absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

| pKa (most basic) | ~9.5 - 10.5 (Piperidine N) | The compound will be predominantly protonated at physiological pH (7.4), which can influence receptor interactions and solubility. |

| pKa (second basic) | ~6.0 - 7.0 (Imidazole N) | The imidazole ring may exist in both protonated and neutral forms at physiological pH, potentially allowing for diverse interaction modes. |

In Silico Target Prediction Workflow

Computational screening can prioritize experimental resources by identifying the most probable biological targets. A common approach involves reverse-docking the ligand against a library of known protein structures.

Experimental Protocol: In Silico Reverse Docking and Pharmacophore Screening

-

Ligand Preparation:

-

Generate the 3D conformation of this compound using a chemistry informatics toolkit (e.g., RDKit, Open Babel).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate potential protonation states and tautomers relevant to physiological pH (7.4), as both the piperidine and imidazole nitrogens can be protonated.

-

-

Target Library Preparation:

-

Compile a library of high-resolution crystal structures of potential targets. Prioritize histamine (H1-H4) and muscarinic (M1-M5) G-protein coupled receptors (GPCRs). Include other CNS targets containing related scaffolds.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues, particularly histidines.

-

Define the binding pocket for docking based on known co-crystallized ligands or using pocket prediction algorithms.

-

-

Molecular Docking:

-

Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide) to dock the prepared ligand conformations into the binding sites of the target library.

-

The docking algorithm will sample different poses (orientations and conformations) of the ligand within the binding site and calculate a corresponding binding affinity score.

-

-

Analysis and Prioritization:

-

Rank the potential targets based on the predicted binding energies. Lower binding energy scores typically indicate a more favorable interaction.

-

Visually inspect the top-scoring poses to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). For instance, the protonated piperidine nitrogen would be expected to form an ionic bond with an acidic residue like aspartate, a common feature in aminergic GPCR binding pockets.

-

Prioritize targets that appear consistently across multiple docking algorithms or scoring functions for in vitro validation.

-

Caption: Workflow for in silico target identification of this compound.

Part 2: Primary Target Class Assessment - Histamine Receptors

The structural analogy between the 4-(imidazol-4-yl) moiety and histamine itself provides a strong rationale for investigating the histamine receptors (H1, H2, H3, and H4) as primary targets. These GPCRs mediate a wide range of (patho)physiological effects, making them valuable therapeutic targets.

Rationale and Signaling Pathways

-

H1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular Ca2+ and activation of Protein Kinase C (PKC). H1 antagonists are classic anti-allergy medications.

-

H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP). H2 antagonists are used to reduce gastric acid secretion.

-

H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. H3 is primarily a presynaptic autoreceptor in the CNS, while H4 is found on hematopoietic cells and is involved in immune modulation.

Caption: Simplified signaling pathways for histamine receptor subtypes.

Experimental Validation: Binding and Functional Assays

A tiered approach is recommended, starting with binding assays to determine affinity, followed by functional assays to establish efficacy (agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Radioligand Binding Assay for Histamine Receptors

This protocol is a template and should be optimized for each receptor subtype using a specific radioligand.

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing a single human histamine receptor subtype (e.g., H1R, H2R, H3R, or H4R).

-

Thaw membranes on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in the appropriate binding buffer.

-

-

Competition Binding Assay:

-

Set up a 96-well plate with three types of wells: Total Binding, Non-Specific Binding (NSB), and Competition.

-

Total Binding: Add membrane preparation and a fixed concentration of a known high-affinity radioligand (e.g., [³H]-pyrilamine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R).

-

NSB: Add membrane, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM astemizole for H1R) to saturate all specific binding sites.

-

Competition: Add membrane, radioligand, and serial dilutions of the test compound, this compound (e.g., from 1 nM to 100 µM).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the binding affinity (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Experimental Protocol: cAMP Functional Assay for H2 (Gs) and H3/H4 (Gi) Receptors

This assay measures changes in intracellular cAMP levels following receptor activation or inhibition.

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing the H2, H3, or H4 receptor in appropriate media.

-

Seed the cells into a 96-well or 384-well plate and grow to near confluency.

-

-

Assay Procedure (Agonist Mode):

-

Wash the cells and incubate them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Add serial dilutions of this compound and incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist (e.g., histamine).

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration of a known agonist (e.g., histamine at its EC₈₀ concentration).

-

Incubate and measure cAMP levels as described above.

-

A decrease in the agonist-induced cAMP signal indicates antagonist activity. Calculate the IC₅₀ and use the Schild regression analysis to determine the antagonist affinity (Kb).

-

Part 3: Secondary Target Class Assessment - Muscarinic Receptors

The N-methylpiperidine moiety is a well-known pharmacophore for muscarinic acetylcholine receptors (M1-M5). These receptors are involved in a vast array of physiological functions in both the central and peripheral nervous systems, making them attractive drug targets for conditions ranging from Alzheimer's disease to overactive bladder. The same principles of binding and functional assays described for histamine receptors can be applied to the muscarinic receptor family, using appropriate radioligands (e.g., [³H]-N-methylscopolamine) and functional readouts (e.g., calcium flux for Gq-coupled M1, M3, M5; cAMP inhibition for Gi-coupled M2, M4).

Part 4: Unbiased Screening and Target Deconvolution

If targeted approaches against histamine and muscarinic receptors do not yield significant results, an unbiased, phenotypic screening strategy can reveal unexpected biological activities.

Phenotypic Screening

This approach involves testing the compound across a diverse panel of cell-based assays that measure complex cellular processes without a preconceived target.

-

Assay Panel: A typical panel might include assays for cell proliferation, cytotoxicity, apoptosis, cell cycle progression, neurite outgrowth, or cytokine release across various cell lines (e.g., cancer cell lines, neuronal cells, immune cells).

-

High-Content Imaging: This powerful technique uses automated microscopy and image analysis to quantify changes in cell morphology, protein localization, and organelle health in response to compound treatment, providing a rich, multi-parametric dataset.

Target Deconvolution

If a desirable phenotype is identified, the next critical step is to identify the specific molecular target responsible for that effect.

-

Affinity-Based Methods: This is a classic approach where the compound is immobilized on a solid support (e.g., beads) to create an "affinity matrix." A cell lysate is passed over this matrix, and proteins that bind to the compound are captured, eluted, and identified using mass spectrometry.

-

Genetic Methods: Techniques like shRNA/siRNA or CRISPR-Cas9 screening can be used. In a drug-sensitized screen, a library of genetic perturbations is introduced into cells. Clones that become resistant or hypersensitive to the compound's effect point towards the involvement of the perturbed gene product in the drug's mechanism of action.

Caption: Workflow from phenotypic screening to target deconvolution.

Summary and Future Directions

The investigation of this compound represents a journey from rational, structure-based hypotheses to unbiased discovery. The primary lines of inquiry should focus on its potential interactions with histamine and muscarinic receptors, given its key structural features. Rigorous in vitro binding and functional assays are paramount to confirm or refute these initial hypotheses and to determine the compound's affinity, potency, and functional modality (agonist vs. antagonist).

Should these targeted approaches prove unfruitful, phenotypic screening offers a powerful alternative to uncover novel bioactivity. The subsequent identification of the molecular target through deconvolution techniques is a challenging but essential step in transforming a bioactive compound into a tool for chemical biology or a starting point for a drug discovery program. Upon successful validation of a target, future work would involve establishing a structure-activity relationship (SAR) through medicinal chemistry, optimizing for potency and selectivity, and ultimately progressing the most promising analogues into in vivo models of disease.

References

-

Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Molecular Docking Software (AutoDock Vina): Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

GPCR Signaling Pathways Review: Wettschurek, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological Reviews, 85(4), 1159–1204. [Link]

-

Target Deconvolution Strategies: Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

-

High-Content Screening: Zanella, F., Lorens, J. B., & Link, W. (2010). High-content screening: seeing is believing. Trends in Biotechnology, 28(5), 237–245. [Link]

An In-Depth Technical Guide to the In Vitro Screening of 4-(1H-Imidazol-4-yl)-1-methylpiperidine Derivatives

Abstract

The 4-(1H-imidazol-4-yl)-1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, notably recognized for its interaction with histamine receptors, particularly the H3 receptor subtype. As a G protein-coupled receptor (GPCR) with significant constitutive activity, the histamine H3 receptor represents a compelling target for therapeutic intervention in a variety of central nervous system disorders.[1] This guide provides a comprehensive framework for the in vitro screening of novel derivatives of this compound, with a primary focus on characterizing their affinity and functional activity at the histamine H3 receptor. We will detail a tiered screening cascade, beginning with primary binding assays to establish affinity, followed by secondary functional assays to elucidate the pharmacological profile (agonist, antagonist, or inverse agonist) of the compounds. The protocols and rationale presented herein are designed to provide researchers, scientists, and drug development professionals with a robust and logical pathway for the systematic evaluation of this important class of molecules.

Introduction: The Therapeutic Potential of Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2] This neuromodulatory role places the H3R at a critical nexus for regulating sleep-wake cycles, cognition, and other neurological processes.[3] The receptor is coupled to the Gi/o family of G proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

A distinguishing feature of the H3R is its high degree of constitutive activity, meaning it can signal in the absence of an agonist.[1] This has made the development of inverse agonists—compounds that reduce this basal signaling—a key strategy in H3R-targeted drug discovery. The this compound core structure is a well-established pharmacophore for potent H3R ligands. This guide outlines a systematic in vitro screening approach to identify and characterize new derivatives with therapeutic potential.

The Screening Cascade: A Multi-Faceted Approach to Ligand Characterization

A tiered screening approach is essential for the efficient and comprehensive evaluation of a library of novel compounds. This strategy allows for the rapid identification of promising candidates in primary assays, which can then be subjected to more detailed characterization in secondary and tertiary assays.

Caption: A tiered in vitro screening cascade for this compound derivatives.

Primary Screening: Determining Binding Affinity

The initial step in our screening cascade is to determine the binding affinity of the synthesized derivatives for the human histamine H3 receptor. A radioligand binding assay is the gold standard for this purpose, providing a direct measure of the interaction between a compound and its target receptor.

Radioligand Binding Assay Protocol

This protocol is adapted from established methods for H3R binding assays.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of test compounds for the H3R.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.

-

Assay binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [3H]Nα-methylhistamine (a potent H3R agonist).

-

Non-specific binding control: Histamine (10 µM).

-

96-well plates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

MicroBeta counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hH3R cells to confluency.

-

Harvest cells and homogenize in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer.

-

Determine protein concentration using a BCA protein assay.

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in assay binding buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of membrane suspension.

-

50 µL of test compound at various concentrations (or buffer for total binding).

-

50 µL of [3H]Nα-methylhistamine.

-

-

For non-specific binding wells, add 50 µL of 10 µM histamine instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a MicroBeta counter.

-

Data Analysis:

The data will be analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

| Compound | IC50 (nM) | Ki (nM) |

| Derivative 1 | 15.2 | 7.8 |

| Derivative 2 | 5.8 | 2.9 |

| Derivative 3 | 120.5 | 61.5 |

| Reference Cpd | 8.9 | 4.5 |

Table 1: Example Radioligand Binding Assay Data

Secondary Screening: Elucidating Functional Activity

cAMP Functional Assay Protocol

This protocol utilizes a homogenous time-resolved fluorescence (HTRF) assay, a widely used method for measuring cAMP levels in a high-throughput format.[9]

Objective: To characterize the functional activity of test compounds at the H3R by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

384-well white plates.

-

Plate reader capable of HTRF measurements.

Procedure:

-

Cell Plating:

-

Seed HEK293-hH3R cells into 384-well white plates and incubate overnight.

-

-

Agonist Mode:

-

Remove the culture medium and add assay buffer.

-

Add test compounds at various concentrations.

-

Incubate for 30 minutes at room temperature.

-

Add HTRF reagents according to the manufacturer's protocol.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Antagonist/Inverse Agonist Mode:

-

Remove the culture medium and add assay buffer containing forskolin (to stimulate cAMP production).[10]

-

Add test compounds at various concentrations.

-

Incubate for 30 minutes at room temperature.

-

Add HTRF reagents according to the manufacturer's protocol.

-

Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

Agonists will cause a dose-dependent decrease in cAMP levels.

-

Inverse agonists will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

-

Antagonists will block the effect of a known H3R agonist on cAMP levels.

| Compound | EC50/IC50 (nM) | Mode of Action |

| Derivative 1 | IC50 = 25.6 | Inverse Agonist |

| Derivative 2 | IC50 = 8.3 | Inverse Agonist |

| Derivative 3 | No effect | - |

| Histamine | EC50 = 12.1 | Agonist |

Table 2: Example cAMP Functional Assay Data

Caption: Simplified signaling pathway of the histamine H3 receptor.

Tertiary Screening (Optional): Direct Measurement of G Protein Activation

For compounds of particular interest, a GTPγS binding assay can be employed to directly measure the activation of G proteins by the H3R. This assay provides a more proximal readout of receptor activation compared to second messenger assays.

GTPγS Binding Assay Protocol

Objective: To measure the ability of test compounds to stimulate the binding of [35S]GTPγS to G proteins coupled to the H3R.

Materials:

-

HEK293-hH3R cell membranes.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP.

-

[35S]GTPγS.

-

Non-specific binding control: unlabeled GTPγS.

-

Scintillation proximity assay (SPA) beads.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add cell membranes, SPA beads, and GDP.

-

Add test compounds at various concentrations.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Centrifuge the plates to pellet the beads.

-

Read the plates on a scintillation counter.

-

Data Analysis:

Agonists and inverse agonists will produce a dose-dependent increase in [35S]GTPγS binding.

| Compound | EC50 (nM) | % Stimulation |

| Derivative 2 | 10.5 | 120% |

| Histamine | 15.2 | 100% |

Table 3: Example GTPγS Binding Assay Data

Conclusion

The in vitro screening cascade detailed in this guide provides a robust and logical framework for the identification and characterization of novel this compound derivatives targeting the histamine H3 receptor. By systematically assessing binding affinity and functional activity, researchers can effectively prioritize compounds for further preclinical development. The integration of multiple assay formats, from radioligand binding to second messenger and G protein activation assays, ensures a comprehensive understanding of the pharmacological profile of each derivative, ultimately accelerating the discovery of new therapeutics for neurological disorders.

References

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]

-

Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... ResearchGate. [Link]

-

Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science. [Link]

-

Signaling pathways associated with the histamine H3 receptor. The... ResearchGate. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

-

Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

-

Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. [Link]

-

The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PubMed Central. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

-

Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

GPCR Screening Assays. Creative BioMart. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? PubMed. [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

cAMP assays in GPCR drug discovery. PubMed. [Link]

-

Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PMC. [Link]

-

Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. [Link]

-

Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

-

Robust cAMP assay kit for Gi coupled GPCRs? ResearchGate. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]

-

Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. [Link]

-

4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

-

A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link]

-

Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. SciSpace. [Link]

-

Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. Semantic Scholar. [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. [Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors | Request PDF. ResearchGate. [Link]

-